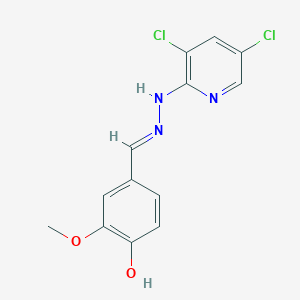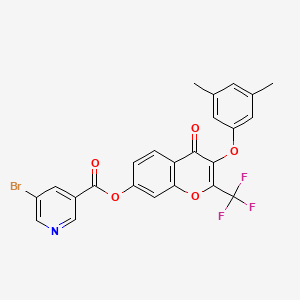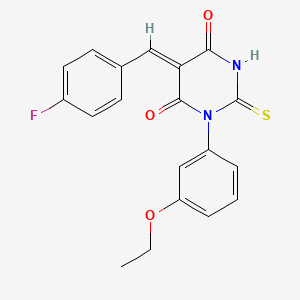![molecular formula C23H17N5O5 B11643321 2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide](/img/structure/B11643321.png)
2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a nitrofuran moiety, and an amide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the nitrofuran derivative, followed by the formation of the quinoline core. The final step involves the coupling of these two intermediates through an amide bond formation.
Preparation of Nitrofuran Derivative: The nitrofuran moiety can be synthesized via nitration of furan derivatives using nitrating agents such as nitric acid and acetic anhydride.
Formation of Quinoline Core: The quinoline core is often synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, reduced nitrofuran derivatives, and oxidized nitrofuran compounds .
Scientific Research Applications
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The exact mechanism of action of 2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with bacterial enzymes involved in glucose and pyruvate metabolism . This interaction inhibits the activity of enzymes such as pyruvate dehydrogenase and citrate synthetase, leading to disruption of bacterial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: A topical antibacterial agent used for skin infections.
Nitrofurantoin: An antibiotic used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core and a nitrofuran moiety, which imparts distinct electronic and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C23H17N5O5 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[acetyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N5O5/c1-15(29)27(24-14-17-11-12-22(33-17)28(31)32)21-13-19(18-9-5-6-10-20(18)26-21)23(30)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,30)/b24-14+ |
InChI Key |
ZHPDGUWIEMLTGF-ZVHZXABRSA-N |
Isomeric SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate](/img/structure/B11643245.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)
![5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)

![(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643256.png)

![N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B11643263.png)

![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11643265.png)
![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11643267.png)
![Ethyl 5-(2,6-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11643270.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643276.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(prop-2-yn-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643304.png)
